molecular formula C12H16Cl2N2O B6163816 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride CAS No. 1835590-54-9

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B6163816
CAS No.: 1835590-54-9
M. Wt: 275.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H15ClN2O·HCl. It is a white powder that is commonly used in various scientific research applications. The compound is known for its potential biological activities and is often utilized in the synthesis of other chemical entities.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .

Action Environment

The action of this compound is influenced by the hypoxic environment of the tumor cells . Hypoxia can increase the expression of HIF-1α, which in turn can affect the compound’s efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

2-chloro-N-(piperidin-4-yl)benzamide hydrochloride can be compared with other similar compounds, such as:

    N-(piperidin-4-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-N-(piperidin-4-yl)benzamide: Similar structure but with the chlorine atom in a different position, leading to different chemical properties.

    N-(piperidin-4-yl)benzamide hydrochloride: The hydrochloride salt form of the compound without the chlorine atom.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1835590-54-9

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.